N-(1-adamantylmethyl)-2-(phenylsulfanyl)acetamide
Overview
Description
N-(1-adamantylmethyl)-2-(phenylsulfanyl)acetamide is a synthetic organic compound that features an adamantyl group, a phenylsulfanyl group, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-adamantylmethyl)-2-(phenylsulfanyl)acetamide typically involves the reaction of 1-adamantylmethylamine with 2-(phenylsulfanyl)acetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(1-adamantylmethyl)-2-(phenylsulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The phenylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as halides, thiols, and amines.
Major Products Formed
Oxidation: Formation of N-(1-adamantylmethyl)-2-(phenylsulfonyl)acetamide.
Reduction: Formation of N-(1-adamantylmethyl)-2-(phenylsulfanyl)ethylamine.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(1-adamantylmethyl)-2-(phenylsulfanyl)acetamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of peptidomimetics and other bioactive molecules.
Materials Science: The compound’s unique structural properties make it suitable for the development of novel materials with specific functionalities.
Biological Studies: It can be used to study the interactions of adamantyl-containing compounds with biological systems.
Industrial Applications: The compound can be used in the synthesis of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of N-(1-adamantylmethyl)-2-(phenylsulfanyl)acetamide involves its interaction with specific molecular targets. The adamantyl group provides steric bulk, which can influence the compound’s binding affinity to target proteins or enzymes. The phenylsulfanyl group can participate in various non-covalent interactions such as π-π stacking and hydrogen bonding, further modulating the compound’s activity. The acetamide moiety can form hydrogen bonds with biological targets, enhancing the compound’s overall binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(1-adamantylmethyl)-N-methylamine
- N-(1-adamantylmethyl)trifluoroacetamide
- N-(1-adamantylmethyl)-N’-substituted piperazine dihydrochlorides
Uniqueness
N-(1-adamantylmethyl)-2-(phenylsulfanyl)acetamide is unique due to the presence of both the adamantyl and phenylsulfanyl groups, which confer distinct steric and electronic properties. These features make it a versatile compound for various applications, distinguishing it from other similar compounds that may lack one or more of these functional groups.
Properties
IUPAC Name |
N-(1-adamantylmethyl)-2-phenylsulfanylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NOS/c21-18(12-22-17-4-2-1-3-5-17)20-13-19-9-14-6-15(10-19)8-16(7-14)11-19/h1-5,14-16H,6-13H2,(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSVDHDSGYDBVOV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CNC(=O)CSC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NOS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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